molecular formula C12H8F3NO2 B6368448 2-Hydroxy-5-(3-trifluoromethoxyphenyl)pyridine, 95% CAS No. 1111109-82-0

2-Hydroxy-5-(3-trifluoromethoxyphenyl)pyridine, 95%

Cat. No.: B6368448
CAS No.: 1111109-82-0
M. Wt: 255.19 g/mol
InChI Key: SGPLPCWAULOQFK-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(3-trifluoromethylphenyl)pyridine is a pyridine derivative and a heterocyclic building block . It has useful applications in catalysis, drug design, molecular recognition, and natural product synthesis .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as 2-Hydroxy-5-(3-trifluoromethoxyphenyl)pyridine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-5-(3-trifluoromethylphenyl)pyridine consists of a pyridine ring with a hydroxyl group at the 2nd position and a 3-trifluoromethylphenyl group at the 5th position . The molecular formula is C12H8F3NO .


Chemical Reactions Analysis

Trifluoromethylpyridines, including 2-Hydroxy-5-(3-trifluoromethoxyphenyl)pyridine, have been used as key structural motifs in active agrochemical and pharmaceutical ingredients . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of these derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-5-(3-trifluoromethoxyphenyl)pyridine include a molecular weight of 239.2 . The compound is a crystalline powder . More specific properties such as melting point, boiling point, and density were not found in the available resources.

Advantages and Limitations for Lab Experiments

2-Hydroxy-5-(3-trifluoromethoxyphenyl)pyridine, 95% has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound, and it is relatively stable under normal laboratory conditions. It is also soluble in many organic solvents, making it easy to use in a variety of reactions. However, it is important to note that 2-Hydroxy-5-(3-trifluoromethoxyphenyl)pyridine, 95% is a highly flammable compound and should be handled with care.

Future Directions

There are many potential future directions for research involving 2-Hydroxy-5-(3-trifluoromethoxyphenyl)pyridine, 95%. One potential direction is to further explore its potential as an inhibitor of certain enzymes. Another potential direction is to study its potential as a catalyst in the synthesis of polymers. Additionally, it could be studied for its potential use in the synthesis of other organic compounds. Finally, it could be studied for its potential use in the synthesis of pharmaceuticals.

Synthesis Methods

2-Hydroxy-5-(3-trifluoromethoxyphenyl)pyridine, 95% can be synthesized through a few different methods. One of the most common methods is the reaction of 3-trifluoromethylphenol with hydroxylamine in the presence of a base catalyst, such as potassium carbonate. The reaction produces a mixture of 2-Hydroxy-5-(3-trifluoromethoxyphenyl)pyridine, 95% and its isomer, 3-hydroxy-5-(3-trifluoromethoxy)pyridine (3-HPTP). This mixture can be separated by column chromatography, and the desired product can be isolated and purified.

Scientific Research Applications

2-Hydroxy-5-(3-trifluoromethoxyphenyl)pyridine, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as an intermediate in the synthesis of pharmaceuticals, and as a ligand in coordination chemistry. It has also been used as a catalyst in the synthesis of polymers and as a precursor in the synthesis of other organic compounds.

Safety and Hazards

2-Hydroxy-5-(3-trifluoromethoxyphenyl)pyridine is harmful if swallowed and in contact with skin . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

Properties

IUPAC Name

5-[3-(trifluoromethoxy)phenyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-2-8(6-10)9-4-5-11(17)16-7-9/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPLPCWAULOQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683141
Record name 5-[3-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111109-82-0
Record name 5-[3-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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